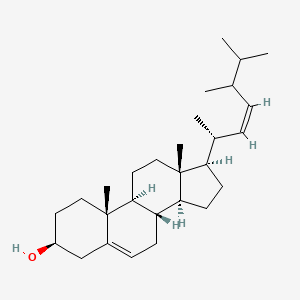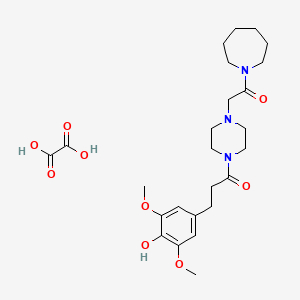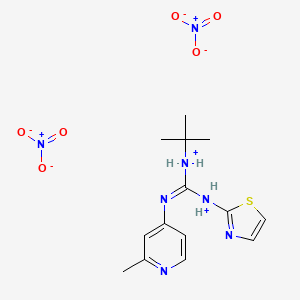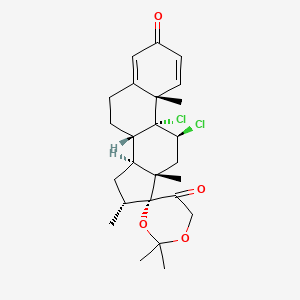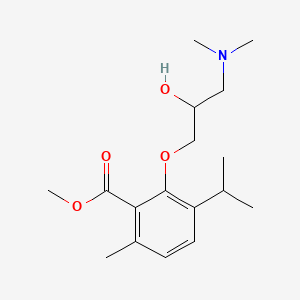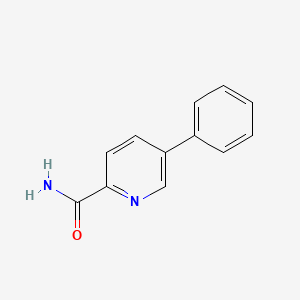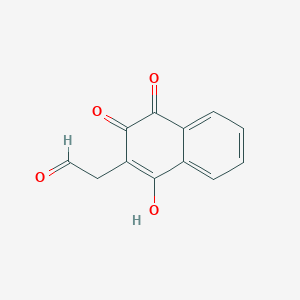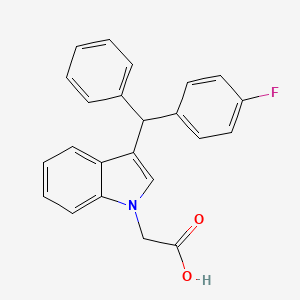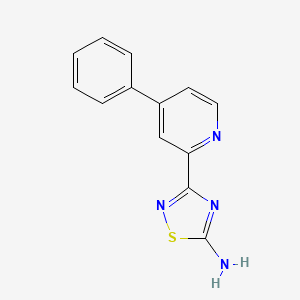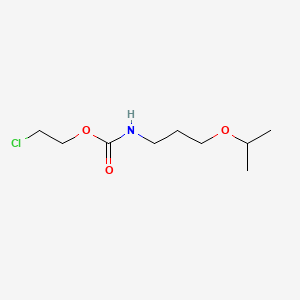
3-Ethynyl-2,2,5,5-tetramethyltetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of an ethynyl group attached to a tetramethyloxolan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol typically involves the following steps:
Formation of the Oxolan Ring: The initial step involves the formation of the oxolan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the oxolan ring. This can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-one.
Reduction: Formation of 3-ethyl-2,2,5,5-tetramethyloxolan-3-ol.
Substitution: Formation of various substituted oxolan derivatives.
科学研究应用
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, potentially leading to biological effects such as enzyme inhibition or activation.
相似化合物的比较
Similar Compounds
3-Ethynyl-2,2,5,5-tetramethyloxolan-2-ol: Similar structure but with the hydroxyl group at the 2-position.
3-Ethynyl-2,2,5,5-tetramethylfuran-3-ol: Similar structure but with a furan ring instead of an oxolan ring.
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the same oxolan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
24270-82-4 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol |
InChI |
InChI=1S/C10H16O2/c1-6-10(11)7-8(2,3)12-9(10,4)5/h1,11H,7H2,2-5H3 |
InChI 键 |
IFTDFENRDYQEEN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(O1)(C)C)(C#C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


